molecular formula C27H24N4O3S B2463062 methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate CAS No. 1112037-48-5

methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate

Cat. No. B2463062
CAS RN: 1112037-48-5
M. Wt: 484.57
InChI Key: DQUPIPULVXPRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One research avenue involves the synthesis of new hydrazones and azetidines from quinazolinone moieties, showcasing the versatility of such compounds in generating novel derivatives through a series of synthetic steps starting from anthranilic acid (AL-ALAAF & Al-iraqi, 2021). This highlights the compound's utility as a precursor for further chemical transformations.

Biological Activities

Antitumor Activities

Several quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity . Notably, specific derivatives have shown significant broad-spectrum antitumor activities, with some being more potent than established controls like 5-FU. These findings indicate the potential therapeutic applications of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

Research has also focused on the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring , evaluated for their antimicrobial activity. The results suggest that specific compounds exhibit higher antifungal activity compared to their antibacterial activity, underscoring their potential in addressing fungal infections (Yurttaş et al., 2020).

α1-Adrenoreceptor Antagonism

Additionally, quinazolinone-arylpiperazine derivatives have been designed and synthesized as α1-adrenoreceptor antagonists, demonstrating promising hypotensive activity in normotensive cats. These findings are supported by molecular modeling studies, suggesting these compounds' mechanism of action and potential as antihypertensive agents (Abou-Seri, Abouzid, & Abou El Ella, 2011).

properties

IUPAC Name

methyl 2-[[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-34-26(33)21-11-5-7-13-23(21)28-24(32)17-35-25-20-10-4-6-12-22(20)29-27(30-25)31-15-14-18-8-2-3-9-19(18)16-31/h2-13H,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPIPULVXPRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamido)benzoate

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